3-Methyl-hexadecanedioic acid can be derived from various natural sources, particularly in certain bacteria and plants that synthesize fatty acids through metabolic pathways. It is also produced synthetically for research and industrial applications.
This compound is classified under:
The synthesis of 3-Methyl-hexadecanedioic acid can be achieved through several methods, primarily involving the elongation and modification of fatty acids. Common synthetic pathways include:
The synthesis process often requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the desired product.
3-Methyl-hexadecanedioic acid participates in various chemical reactions typical for dicarboxylic acids, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat, acidic or basic environments) to enhance yield and selectivity.
The mechanism of action for 3-Methyl-hexadecanedioic acid primarily involves its role as a substrate in metabolic pathways, particularly in lipid metabolism. In biological systems, it can undergo oxidation to produce energy or be incorporated into complex lipids.
Studies have shown that branched-chain fatty acids like 3-methyl derivatives are metabolized differently than their straight-chain counterparts, affecting their biological activity and energy yield in cellular respiration .
The physical properties can vary based on purity and environmental conditions; hence analytical techniques like gas chromatography are often employed for characterization .
3-Methyl-hexadecanedioic acid has several applications in scientific research:
3-Methyl-hexadecanedioic acid (systematic name: 3-methylhexadecanedioic acid) belongs to the class of branched-chain α,ω-dicarboxylic acids. Its molecular formula is C₁₇H₃₂O₄, distinguishing it from straight-chain hexadecanedioic acid (C₁₆H₃₀O₄) by a methyl substituent at the C3 position. This structural modification significantly alters its physicochemical behavior relative to linear isomers. The compound’s SMILES notation (CC(CCCCCCCCCCCCC(=O)O)CC(=O)O) and InChIKey (RMCPRRDMUKXQID-UHFFFAOYSA-N) precisely define its atomic connectivity and stereochemical features [2] [4].
Positional isomers of hexadecanedioic acid—such as 2-methyl, 4-methyl, or ω-methyl variants—exhibit distinct properties due to differences in steric hindrance and crystal packing. The C3 methylation in 3-methyl-hexadecanedioic acid disrupts molecular symmetry, reducing melting point and aqueous solubility compared to unbranched analogues. Computational models predict a van der Waals molecular volume of 332.54 ų and a topological polar surface area of 74.60 Ų, reflecting altered intermolecular interactions [4].
Table 1: Properties of Hexadecanedioic Acid Isomers
Isomer Type | Molecular Formula | Branch Position | Key Structural Feature |
---|---|---|---|
Linear | C₁₆H₃₀O₄ | N/A | Symmetrical alkyl chain |
2-Methyl | C₁₇H₃₂O₄ | C2 | Steric hindrance near carboxyl group |
3-Methyl | C₁₇H₃₂O₄ | C3 | Asymmetric chain near head group |
4-Methyl | C₁₇H₃₂O₄ | C4 | Central branching |
Among saturated dicarboxylic acids, methylation induces systematic variations in chemical behavior. 3-Methyl-hexadecanedioic acid (C17) is structurally intermediate between unsubstituted hexadecanedioic acid (thapsic acid, C16) and octadecanedioic acid (C18). Its methyl branch lowers predicted aqueous solubility by 30% compared to linear C16 and C18 homologs, while increasing lipophilicity (logP = 4.86) [3] [4]. This enhanced hydrophobicity facilitates integration into lipid bilayers and polymeric matrices.
Homologs with methyl groups nearer to carboxyl groups (e.g., C2) exhibit greater acidity perturbations. For 3-methyl-hexadecanedioic acid, the pKa values remain similar to linear dicarboxylic acids (∼4.2–5.4) due to distance from the ionizable centers. Its crystalline structure likely exhibits less efficient packing than unbranched homologs like adipic acid (C6) or suberic acid (C8), reducing melting point and thermal stability [3].
Table 2: Physicochemical Comparison of Selected Dicarboxylic Acids
Compound Name | Carbon Atoms | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility |
---|---|---|---|---|
Adipic acid (C6) | 6 | 146.14 | 0.08 | High |
Azelaic acid (C9) | 9 | 188.22 | 1.33 | Moderate |
Thapsic acid (C16) | 16 | 286.41 | 3.82 | Low |
3-Methyl-hexadecanedioic acid | 17 | 300.45 | 4.86 | Very low |
Octadecanedioic acid | 18 | 314.46 | 4.12 | Very low |
Within the LIPID MAPS® classification system, 3-methyl-hexadecanedioic acid is categorized under the fatty acyl dicarboxylates (LMFA01170024). This hierarchical framework designates it as:
Its exact mass (300.230061 Da) and collision cross-section data (predicted CCS: 175.6 Ų for [M-H]⁻) enable identification via mass spectrometry. The compound’s chromatographic behavior in reverse-phase LC-MS systems is characterized by longer retention times than unbranched C16/C18 dicarboxylic acids due to increased hydrophobicity. These properties facilitate its detection in biological matrices, such as plant extracts or microbial cultures, where branched-chain acids serve as metabolic signatures [4] [6].
Table 3: LIPID MAPS Characterization Data
Parameter | Value | Analytical Utility |
---|---|---|
LIPID MAPS ID | LMFA01170024 | Unique identifier for database queries |
Exact Mass | 300.230061 Da | High-resolution MS calibration |
Predicted CCS [M-H]⁻ | 175.6 Ų | Ion mobility spectrometry matching |
Hydrogen Bond Donors | 2 | Solubility & interaction prediction |
Hydrogen Bond Acceptors | 4 | Reactivity assessment |
Rotatable Bonds | 15 | Conformational flexibility modeling |
Integration into lipidomics workflows involves leveraging its physicochemical descriptors (e.g., molar refractivity: 84.46) for spectral library matching. The compound’s structural features correlate with specific fragmentation patterns in GC-MS and LC-MS², such as carboxylate anion losses (m/z 299.22279 for [M-H]⁻) and McLafferty rearrangements [2] [4]. These attributes position 3-methyl-hexadecanedioic acid as a model analyte for validating methods targeting branched-chain lipidic metabolites.
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